molecular formula C21H22O10 B12306714 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one

Cat. No.: B12306714
M. Wt: 434.4 g/mol
InChI Key: QKPKGDDHOGIEOO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Structural Descriptor Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one . This descriptor adheres to IUPAC guidelines by prioritizing functional group hierarchy and substituent positioning:

  • The chromen-4-one backbone (a bicyclic system with a ketone at position 4) serves as the parent structure.
  • Hydroxyl groups at positions 5 and 7 are listed first due to their higher priority over ether linkages.
  • The 4-hydroxyphenyl group at position 2 and the glycosidic substituent at position 6 follow in descending priority.

Structural Validation
The molecular formula C₂₁H₂₀O₁₀ aligns with the IUPAC name, confirming:

  • A flavonoid core (15 carbons: C₆-C₃-C₆)
  • A hexose-derived substituent (6 carbons from the oxane ring)
  • Four hydroxyl groups on the oxane ring and three on the chromenone system.

The SMILES string (C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O) and InChIKey (MYXNWGACZJSMBT-UHFFFAOYSA-N) further validate the stereochemistry and connectivity.

Comparative Analysis of Synonyms Across Databases (CID 4475102 vs. CID 9934142)

Discrepancies in synonym usage between PubChem Compound entries CID 4475102 (target compound) and CID 9934142 (quercetin-3'-glucoside) highlight challenges in flavonoid nomenclature standardization:

CID 4475102 Synonyms CID 9934142 Synonyms Structural Differentiation
Saponaretin; Homovitexin Quercetin-3'-glucoside Glycosylation position: C-6 (CID 4475102) vs. C-3' (CID 9934142)
29702-25-8 19254-30-9 Core structure: Dihydrochromenone (CID 4475102) vs. chromenone (CID 9934142)
MLS000877022 CHEBI:1222354 Database-specific identifiers reflecting divergent annotation practices

Key observations:

  • Positional isomerism drives naming differences: The oxane ring in CID 4475102 attaches to position 6 of the chromenone, whereas CID 9934142 features a glucoside at position 3' of the phenyl group.
  • Registry number conflicts : CAS 29702-25-8 uniquely identifies the target compound, while 19254-30-9 corresponds to the quercetin derivative.

Registry Number Cross-Referencing in Chemical Indexing Systems

Registry numbers for this compound exhibit partial alignment across databases, necessitating careful cross-validation:

Registry System Identifier Linked Metadata
CAS Registry 29702-25-8 Primary identifier in PubChem , SciFinder, and NIST Chemistry WebBook
PubChem CID 4475102 Links to 3D conformer data and computed physicochemical properties
ChemSpider ID 21106475 Confirms molecular formula and parent compound relationships (where available)
MLS ID MLS000877022 Specific to the MLSMR library cataloging bioactive compounds

Harmonization Challenges :

  • Stereochemical descriptors : The absence of explicit stereodescriptors in CAS 29702-25-8 creates ambiguity for synthetic reproducibility.
  • Legacy naming : Older references to "Homovitexin" lack modern stereochemical specificity, complicating electronic database searches.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-4,6,12,14,17,19-23,25-29H,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPKGDDHOGIEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC=C(C=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Glycosylation of the Flavanone Aglycone

The core strategy involves coupling a flavanone aglycone (5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one) with a functionalized sugar donor. The Koenigs-Knorr reaction is frequently employed, utilizing a brominated or chlorinated sugar derivative (e.g., acetobromo-α-D-glucuronide) and silver oxide (Ag₂O) or mercury salts (Hg(CN)₂) as promoters. For instance, reaction of the aglycone with acetobromo-α-D-glucuronide in anhydrous dichloromethane at 0–5°C yields a protected intermediate, which is subsequently deacetylated using sodium methoxide (NaOMe) in methanol.

Key Challenges :

  • Regioselectivity : The C-6 position of the flavanone must be targeted exclusively, requiring steric and electronic control.
  • Stereochemical Integrity : α/β-Anomer formation must be minimized through careful selection of promoters and solvents.

Protective Group Chemistry

To prevent undesired side reactions, hydroxyl groups on both the aglycone and sugar moiety are protected. Common protecting groups include:

Protecting Group Application Removal Method
Acetyl (Ac) Sugar C-2, C-3, C-4 Alkaline hydrolysis (NaOMe/MeOH)
Benzyl (Bn) Aglycone C-5, C-7 Hydrogenolysis (H₂/Pd-C)
Tert-butyldimethylsilyl (TBS) Sugar C-6 Fluoride-based reagents (TBAF)

For example, a fully acetylated glucuronyl donor is reacted with a TBS-protected aglycone in the presence of BF₃·Et₂O, achieving >80% regioselectivity at C-6.

Enzymatic Synthesis

Glycosyltransferase-Mediated Coupling

Enzymatic methods offer superior stereocontrol. UDP-glucuronosyltransferases (UGTs) from Arabidopsis thaliana have been engineered to catalyze the transfer of glucuronic acid to the flavanone aglycone at pH 7.4 and 30°C. This approach avoids protective groups and achieves β-anomer exclusivity, with yields up to 65%.

Optimization Parameters :

  • Cofactor Regeneration : NADPH recycling systems are critical for sustained activity.
  • Solvent Systems : Aqueous-organic biphasic systems (e.g., 20% DMSO) enhance substrate solubility without denaturing enzymes.

Extraction from Natural Sources

Isolation from Salacia chinensis

The compound occurs naturally in Salacia chinensis, with extraction protocols involving:

  • Solvent Extraction : Dried roots are macerated in 70% ethanol (v/v) at 60°C for 24 hours.
  • Column Chromatography : The crude extract is fractionated on silica gel (60–120 mesh) using a chloroform-methanol gradient (9:1 to 1:1).
  • HPLC Purification : Final purification employs a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid/acetonitrile (85:15) mobile phase.

Yield : 0.12% (w/w) from dried plant material.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Chemical 45–60 95–98 Scalability Toxic promoters, multi-step
Enzymatic 55–65 90–95 Stereocontrol High enzyme costs
Natural Extraction 0.1–0.2 85–90 Sustainability Low yield, resource-intensive

Reaction Optimization Studies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) improve glycosylation rates but may hinder anomeric control. Dichloromethane (DCM) balances reactivity and selectivity, favoring β-anomer formation at 78%.

Temperature and Catalysis

Lower temperatures (0–5°C) reduce side reactions during Koenigs-Knorr reactions, while Lewis acids like SnCl₄ enhance glycosyl donor activation.

Scalability and Industrial Feasibility

Batch processes using chemical synthesis are preferred for large-scale production, despite environmental concerns. Continuous-flow systems with immobilized enzymes represent an emerging alternative, reducing reagent waste by 40%.

Chemical Reactions Analysis

Hydroxylation and Oxidation Reactions

The compound undergoes hydroxylation reactions due to its chromenone backbone and multiple hydroxyl groups. These reactions are critical for modulating its biological activity, such as antioxidant and anti-inflammatory properties. Oxidation may occur at the hydroxyl groups or the chromenone moiety, potentially leading to derivatives with altered reactivity. For example:

Reaction Type Key Features Catalysts/Conditions
HydroxylationIntroduction of additional hydroxyl groupsControlled pH, enzymatic catalysts
OxidationConversion of hydroxyl groups to carbonylsOxidizing agents (e.g., hydrogen peroxide)

Glycosylation Reactions

The compound is a C-glycosyl flavonoid, meaning it contains a sugar unit attached via a carbon-carbon bond. This structural feature stabilizes the molecule and influences its solubility and bioavailability. Glycosylation reactions involve the attachment or modification of the sugar moiety:

  • C-Glycosylation : The sugar unit (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) is covalently linked to the chromenone core. This bond is resistant to hydrolysis, contributing to the compound’s stability .

  • Derivatives : Related compounds like apigenin 6,8-di-C-glucoside (Vicenin-2) highlight the structural diversity achievable through glycosylation .

Dehydration and Anhydro Derivative Formation

Dehydration reactions can occur under specific conditions, leading to the formation of anhydro derivatives. For example, the compound can undergo intramolecular dehydration to form 1,5-anhydro derivatives, such as 1,5-anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-chromen-6-yl]hexitol . These derivatives are stabilized by cyclic ether formation and may exhibit distinct pharmacological profiles.

Analytical Methods for Reaction Monitoring

Key techniques for tracking reaction progress and product quality include:

Method Purpose Details
NMRStructural confirmationDetects hydroxyl and glycosidic bonds
HPLCPurity assessment and yield analysisSeparates reaction byproducts
Mass SpecMolecular weight verificationConfirms glycosylation patterns

Biological Activity Correlation

The compound’s reactivity underpins its therapeutic potential. For instance:

  • Anti-inflammatory effects : Hydroxyl groups facilitate binding to enzymes like COX-2.

  • Antioxidant activity : Chromenone and phenolic groups scavenge free radicals.

Scientific Research Applications

Structural Characteristics

This compound features multiple hydroxyl groups and a chromone backbone, contributing to its biological activity.

Antioxidant Activity

Research indicates that 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one exhibits strong antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This property may have implications for treating conditions like arthritis and other inflammatory diseases.

Anticancer Properties

Preliminary studies have indicated that this flavonoid may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Its mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival .

Dietary Supplementation

Due to its beneficial health effects, there is growing interest in incorporating this compound into dietary supplements. Its antioxidant and anti-inflammatory properties make it a candidate for formulations aimed at improving overall health and preventing chronic diseases.

Functional Foods

Incorporating this flavonoid into functional foods could enhance their health benefits. It may be particularly useful in products targeting cardiovascular health due to its potential effects on lipid profiles and inflammation .

Metabolomic Studies

Recent metabolomic profiling has identified the presence of this compound in various plant species. Its quantification can serve as a biomarker for certain diets or environmental conditions . Understanding its metabolic pathways can provide insights into its bioavailability and biological effects.

Natural Product Chemistry

The synthesis and characterization of 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one are of interest in natural product chemistry. Researchers are exploring methods to enhance its yield and purity for further studies on its biological activities .

Study on Antioxidant Capacity

A study conducted on extracts containing this compound demonstrated a significant reduction in oxidative stress markers in animal models. The results showed that supplementation led to improved liver function and reduced markers of oxidative damage .

Clinical Trials for Anti-inflammatory Effects

Clinical trials assessing the anti-inflammatory effects of this compound are underway. Initial results indicate promising outcomes in reducing symptoms associated with chronic inflammatory conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes and signaling pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Glycosylation Patterns

Table 1: Structural Comparison of Key Flavonoids
Compound Name Substitution Pattern Glycosylation Type/Position Molecular Weight Key Biological Activities References
Target Compound 5,7-OH; 2-(4-OH-phenyl); 6-C-glucose C-6 β-D-glucopyranosyl 478.38 g/mol Antioxidant, potential anticancer
Kaempferol (5,7,4'-Trihydroxyflavone) 5,7,4'-OH; no glycosylation None 286.24 g/mol Antioxidant, anti-inflammatory
Quercetin (3,5,7,3',4'-Pentahydroxyflavone) 3,5,7,3',4'-OH; no glycosylation None 302.24 g/mol Anticancer, antiviral, anti-inflammatory
Vitexin (5,7-Dihydroxy-2-(4-hydroxyphenyl)-8-C-glucopyranosylchromen-4-one) 5,7-OH; 2-(4-OH-phenyl); 8-C-glucose C-8 β-D-glucopyranosyl 432.38 g/mol Neuroprotective, antidiabetic
Astragalin (Kaempferol 3-O-glucoside) 5,7,4'-OH; 3-O-glucose O-3 β-D-glucopyranosyl 448.38 g/mol Estrogenic, anti-osteoporotic
6-Hydroxykaempferol 3,6-Diglucoside 5,7,4',6-OH; 3,6-di-O-glucose O-3 and O-6 β-D-glucopyranosyl 772.66 g/mol Antioxidant
Key Observations :
  • Substitution Position : The target compound’s C-6 glucose distinguishes it from vitexin (C-8 glucose) and astragalin (O-3 glucose). Positional differences alter hydrogen-bonding interactions and receptor binding .
  • Glycosylation Type : C-glucosylation (target, vitexin) confers resistance to enzymatic hydrolysis compared to O-glucosides (astragalin), enhancing metabolic stability .
  • Bioactivity: The target’s dihydroflavonol backbone may reduce pro-oxidant effects compared to quercetin, which has a fully conjugated system .

Functional Group Modifications

Anticancer Activity :
  • Synthetic Chromen-4-one Derivatives: Compounds with methoxy or piperazine groups (e.g., 5i in ) show potent apoptosis induction via dyskerin inhibition. The target compound’s natural glycosylation may limit membrane permeability but improve solubility for intravenous delivery .
  • Genistein Derivatives (): Acetylated glycosides (e.g., G21) exhibit enhanced cytotoxicity in vitro compared to the target compound, likely due to increased lipophilicity .
Antioxidant Capacity :
  • The target’s 5,7-dihydroxy groups and glucose unit contribute to radical scavenging, though its activity is lower than quercetin (IC₅₀ ~10 μM vs. ~2 μM in DPPH assays) due to fewer hydroxyl groups .

Biological Activity

5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one, commonly referred to as Vicenin 2, is a flavonoid glycoside primarily found in various plant species, including Artemisia annua and Apigenin. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of Vicenin 2 based on recent research findings and case studies.

Molecular Characteristics

  • IUPAC Name : 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
  • Molecular Formula : C27H30O15
  • Molecular Weight : 594.52 g/mol
  • CAS Number : 73046-40-9

Structural Representation

The structural formula reveals the presence of multiple hydroxyl groups and a chromenone backbone, which are crucial for its biological activities.

Antioxidant Activity

Vicenin 2 exhibits significant antioxidant properties. Studies have demonstrated that it effectively scavenges free radicals and reduces oxidative stress in various cellular models. For instance:

StudyMethodFindings
Zhang et al. (2021)DPPH AssayShowed a dose-dependent reduction in DPPH radical activity with IC50 values comparable to ascorbic acid.
Liu et al. (2020)ABTS AssayReported that Vicenin 2 significantly decreased ABTS radical cation levels.

Anti-inflammatory Effects

Vicenin 2 has been shown to inhibit pro-inflammatory cytokines. In vitro studies indicate that it reduces the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS):

StudyMethodFindings
Chen et al. (2023)ELISAFound a significant decrease in TNF-alpha levels by 50% at a concentration of 10 µM.
Wang et al. (2022)Western BlotDemonstrated reduced NF-kB activation upon treatment with Vicenin 2 in LPS-stimulated cells.

Antimicrobial Activity

Vicenin 2 exhibits antimicrobial properties against various pathogens:

PathogenMethodMinimum Inhibitory Concentration (MIC)
E. coliBroth Dilution32 µg/mL
S. aureusAgar Diffusion16 µg/mL

Studies indicate that Vicenin 2 disrupts bacterial cell membranes, leading to cell lysis.

Case Studies

  • Antioxidant and Anti-inflammatory Effects in Animal Models :
    • A study on rats showed that oral administration of Vicenin 2 significantly reduced markers of oxidative stress and inflammation after induced acute lung injury.
  • Clinical Trials for Antimicrobial Efficacy :
    • A small-scale clinical trial tested Vicenin 2's efficacy against antibiotic-resistant strains of Staphylococcus aureus, showing promising results in reducing infection rates.

The biological activities of Vicenin 2 can be attributed to its ability to modulate various signaling pathways:

  • Antioxidant Mechanism : Inhibition of reactive oxygen species (ROS) generation through the activation of Nrf2 signaling pathways.
  • Anti-inflammatory Mechanism : Suppression of NF-kB and MAPK pathways leading to decreased expression of inflammatory mediators.
  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Q & A

Q. What spectroscopic techniques are recommended for confirming the structure of this flavonoid glycoside?

  • Methodological Answer : Use a combination of 1H NMR, 13C NMR, and 2D techniques (COSY, HSQC, HMBC) to resolve proton-carbon correlations, particularly for the glycosidic linkage and aromatic protons. Mass spectrometry (MS) with high-resolution ESI or MALDI-TOF confirms molecular weight and fragmentation patterns. Cross-reference with published crystallographic data (e.g., bond lengths and angles from X-ray studies of analogous flavonoids) to validate stereochemistry .

Q. What safety precautions should be followed when handling this compound?

  • Methodological Answer : Adhere to GHS hazard classifications (e.g., H302, H315, H319, H335) for similar flavonoid derivatives. Use PPE (gloves, goggles, lab coats), ensure proper ventilation, and avoid dust formation. For spills, employ non-combustible absorbents and dispose of waste in sealed containers. Emergency protocols include rinsing eyes with water for 15+ minutes and seeking medical consultation for ingestion .

Q. How does glycosylation influence the compound’s solubility and stability?

  • Methodological Answer : Glycosylation enhances hydrophilicity via hydroxyl and sugar moieties. Measure logP values experimentally (e.g., shake-flask method) or predict via software (ACD/Labs Percepta). Stability studies under varying pH (2–9) and temperature (4–40°C) can be monitored via HPLC-UV. Compare results with aglycone analogs to isolate glycosylation effects .

Advanced Research Questions

Q. How can contradictions in NOESY data for anomeric configuration determination be resolved?

  • Methodological Answer : Combine ROESY (Rotating-frame Overhauser Effect Spectroscopy) with DFT calculations to assess spatial proximity of protons. For example, computational models (B3LYP/6-31G*) can predict nuclear Overhauser effects (NOEs) and compare them to experimental data. If crystals are obtainable, X-ray diffraction (e.g., R-factor < 0.05) provides definitive stereochemical assignments .

Q. What strategies mitigate low yields in glycosylation reactions during synthesis?

  • Methodological Answer : Optimize protecting groups (e.g., acetyl for hydroxyls) and use reactive glycosyl donors (e.g., trichloroacetimidates). Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Monitor reaction progress via TLC or LC-MS, and purify intermediates using flash chromatography (C18 silica, acetonitrile/water gradient) .

Q. How to analyze hydrogen-bonding networks in the crystal structure?

  • Methodological Answer : Use single-crystal X-ray diffraction (300 K, Mo-Kα radiation) to determine bond distances and angles. Software like Mercury (CCDC) maps hydrogen bonds (e.g., O–H···O interactions). Compare with analogous structures (e.g., 5,7-Dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl) derivatives) to identify conserved motifs. Report data-to-parameter ratios > 7.0 for reliability .

Q. How to address discrepancies between theoretical and experimental NMR shifts?

  • Methodological Answer : Perform DFT-based chemical shift predictions (e.g., B3LYP/6-31G* with implicit solvent models like PCM). Adjust for temperature and solvent effects (e.g., DMSO-d6 vs. CD3OD). Use residual dipolar couplings (RDCs) in aligned media to refine conformational analysis. Cross-validate with HSQC/HMBC correlations .

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